1-Cyclohexylethanone
Overview
Description
Mechanism of Action
1-Cyclohexylethanone, also known as Cyclohexyl methyl ketone or 1-Cyclohexylethan-1-one, is a methyl ketone that is cyclohexane substituted by an acetyl group at position 1 . Here we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Preparation Methods
1-Cyclohexylethanone can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylcarboxylic acid with methyl lithium in 1,2-dimethoxyethane . The reaction conditions typically include vigorous stirring and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve the use of catalytic hydrogenation of cyclohexyl methyl ketone derivatives .
Chemical Reactions Analysis
1-Cyclohexylethanone undergoes several types of chemical reactions, including:
Substitution: It can undergo substitution reactions, such as halogenation, where bromine can be added to form 2-bromo-1-cyclohexylethanone.
Common reagents and conditions used in these reactions include organic solvents like methanol, ether, and acetonitrile, along with catalysts such as noble metals supported on charcoal . Major products formed from these reactions include cyclohexylacetic acid, cyclohexylethanol, and various halogenated derivatives .
Scientific Research Applications
1-Cyclohexylethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Cyclohexylethanone can be compared with other similar compounds, such as:
Acetophenone: Unlike this compound, acetophenone has a phenyl group instead of a cyclohexyl group, which affects its reactivity and applications.
Cyclohexanone: This compound lacks the ethyl group present in this compound, making it less versatile in certain synthetic applications.
Methylcyclohexyl ketone: Similar to this compound, but with different substitution patterns, leading to variations in chemical behavior and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-cyclohexylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKADJTWUGDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231674 | |
Record name | Cyclohexyl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-76-7 | |
Record name | Cyclohexyl methyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl methyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexyl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53404H6B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexyl methyl ketone?
A1: Cyclohexyl methyl ketone (also known as acetylcyclohexane) has the molecular formula C8H14O and a molecular weight of 126.2 g/mol.
Q2: Are there any reported computational studies investigating the factors controlling enantioselectivity in reactions involving cyclohexyl methyl ketone?
A2: Yes, a DFT-PBE level computational study investigated the asymmetric hydrogenation of cyclohexyl methyl ketone catalyzed by a ruthenium(II) complex [trans-Ru(H)2(S, S-dpen)(S-xylbinap)] []. The study revealed that the low enantioselectivity (37%) observed with this dialkyl ketone is attributed to small differences in activation and binding energies, which are crucial factors for differentiating between the two alkyl groups during the reaction.
Q3: Can cyclohexyl methyl ketone be used as a starting material in multicomponent reactions?
A3: Yes, cyclohexyl methyl ketone participates in iodine-catalyzed three-component Mannich reactions with aromatic aldehydes and aromatic amines to synthesize β-amino carbonyl compounds []. This reaction offers a mild, efficient, and one-pot method for preparing these valuable compounds.
Q4: Are there any documented photochemical reactions involving cyclohexyl methyl ketone derivatives?
A4: Research shows that the photolysis of 1,2;3,4-diepoxy-2,6,6-trimethyl-1-cyclohexyl methyl ketone under irradiation (λ > 280 nm, MeCN) primarily results in γ-H abstraction [, ]. This process leads to the formation of various products, including cyclobutanols, through cyclization and cleavage reactions.
Q5: Has cyclohexyl methyl ketone been explored in the development of antimalarial agents?
A5: Studies have investigated novel derivatives of puberulic acid, a naturally occurring tropone, for their antimalarial activity. Replacing the carboxylic acid moiety of puberulic acid with esters, amides, and ketones resulted in derivatives exhibiting potent antimalarial activity []. Notably, the cyclohexyl methyl ketone derivative demonstrated significant in vivo antiparasitic effects in a Plasmodium berghei-infected mouse model at an oral dose of 15 mg/kg without apparent toxicity.
Q6: Is there evidence of cyclohexyl methyl ketone participating in acid-catalyzed rearrangements?
A8: Yes, research demonstrates the acid-catalyzed rearrangement of 8-(p-hydroxyphenyl)oct-3-en-2-one to [2-(p-hydroxyphenyl)cyclohexyl] methyl ketone involving an intramolecular hydride shift, confirmed through deuterium labeling []. This rearrangement highlights the potential for cyclohexyl methyl ketone derivatives to undergo structural transformations under specific reaction conditions.
Q7: Is there research on enzymes that can utilize cyclohexyl methyl ketone as a substrate?
A9: Researchers have cloned, expressed, and characterized a eukaryotic cycloalkanone monooxygenase from Cylindrocarpon radicicola ATCC 11011 [, ]. While the specific activity with cyclohexyl methyl ketone is not mentioned in the abstracts, the enzyme's ability to act on cycloalkanones suggests its potential involvement in the metabolism or biotransformation of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.